3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
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Overview
Description
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a chromen-4-one core, which is a fused ring system consisting of a benzene ring and a pyrone ring, substituted with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms 4-hydroxy-2H-chromen-2-one.
Etherification: The hydroxyl group at the 4-position of the chromen-4-one is then etherified with 2-ethoxyphenol using a suitable dehydrating agent like phosphorus oxychloride (POCl3) to form 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl.
Morpholine Carboxylation: The final step involves the reaction of the intermediate with morpholine-4-carboxylic acid chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents and monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the ethoxy group or the chromen-4-one core, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, converting it to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydroxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is explored for its potential therapeutic properties. Chromen-4-one derivatives are known for their anti-inflammatory, antioxidant, and anticancer activities. This specific compound may exhibit similar properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is not fully understood, but it is believed to involve interactions with various molecular targets. The chromen-4-one core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
- 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
- 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl piperidine-4-carboxylate
Uniqueness
Compared to similar compounds, 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the ethoxy group and the morpholine carboxylate moiety can influence its pharmacokinetic properties, making it a distinct candidate for further research and development.
Properties
IUPAC Name |
[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7/c1-3-28-18-6-4-5-7-19(18)31-22-15(2)29-20-14-16(8-9-17(20)21(22)25)30-23(26)24-10-12-27-13-11-24/h4-9,14H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKLCTGUQJLWFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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